L-METHIONINE (13C5)
Description
BenchChem offers high-quality L-METHIONINE (13C5) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-METHIONINE (13C5) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
154.18 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
I Will Now Generate the Outline.1. Conceptual Underpinnings of Isotopic Labeling in Metabolic Research with L Methionine 13c5
Significance of Stable Isotope Tracing in Unraveling Biological Pathways
Stable isotope tracing is a pivotal technique for investigating the dynamic nature of metabolic pathways within living systems. tse-systems.comnih.gov Unlike traditional methods that measure static metabolite concentrations, isotope tracers allow researchers to follow the journey of a specific molecule as it is converted into various downstream products. researchgate.net This provides unparalleled insights into the flow, or flux, of metabolites through a network of biochemical reactions. creative-proteomics.com
The core principle involves introducing a molecule labeled with a stable, non-radioactive isotope, such as Carbon-13 (¹³C), into a biological system. nih.govcreative-proteomics.com These labeled molecules are chemically identical to their natural counterparts and are processed by enzymes in the same manner. numberanalytics.com By tracking the incorporation of the isotope into various metabolites over time, scientists can map active metabolic routes, identify novel pathways, and quantify the relative contribution of different substrates to a particular metabolic pool. researchgate.netchromservis.eu This dynamic information is crucial for understanding how metabolic networks are regulated and how they are perturbed in disease states. nih.gov
Principles of Carbon-13 Labeling for Metabolic Investigation
Carbon-13 (¹³C) is a naturally occurring, stable isotope of carbon. eurisotop.com In ¹³C labeling, one or more ¹²C atoms in a substrate molecule are replaced with ¹³C atoms. numberanalytics.com When this ¹³C-labeled substrate is introduced to cells, tissues, or whole organisms, it enters metabolic pathways and the ¹³C label is distributed among various downstream metabolites. frontiersin.org
The pattern of ¹³C incorporation into these metabolites provides a wealth of information. researchgate.net Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to detect and quantify the ¹³C-labeled molecules. oup.comresearchgate.net Mass spectrometry distinguishes molecules based on their mass-to-charge ratio, and the incorporation of ¹³C increases the mass of a metabolite by one unit for each labeled carbon atom. eurisotop.com NMR spectroscopy can provide positional information, revealing which specific carbon atoms within a molecule have been labeled. oup.com
By analyzing the distribution of these mass isotopomers (molecules of the same compound that differ only in their isotopic composition), researchers can deduce the relative activities of different metabolic pathways. researchgate.netoup.com For instance, if a metabolite can be produced via two different routes, the resulting ¹³C labeling pattern will be distinct for each pathway, allowing for the quantification of their respective contributions. oup.com
Historical Context and Evolution of L-Methionine (13C5) as a Biochemical Tracer
The use of isotopes to trace metabolic pathways has a long history, with early studies relying on radioactive isotopes. eurisotop.com However, the safety concerns and handling restrictions associated with radioisotopes limited their application, particularly in human studies. researchgate.neteurisotop.com The development and increased availability of stable isotopes, like ¹³C, offered a safer and more versatile alternative. eurisotop.comeurisotop.com
Methionine, an essential amino acid, was identified as a key player in numerous metabolic processes, including protein synthesis and one-carbon metabolism, making it an attractive target for isotopic labeling. veterinaryworld.orgwikipedia.org Initially, methionine was labeled with single ¹³C atoms or with deuterium. The synthesis of L-Methionine (13C5), in which all five carbon atoms are replaced with ¹³C, represented a significant advancement. This uniformly labeled tracer provides a more comprehensive and detailed view of methionine's metabolic fate.
The evolution of analytical instrumentation, particularly high-resolution mass spectrometry and advanced NMR techniques, has been instrumental in maximizing the utility of L-Methionine (13C5). eurisotop.com These technologies allow for the precise detection and quantification of the various ¹³C-labeled species derived from L-Methionine (13C5), enabling highly detailed metabolic flux analysis.
Advantages of L-Methionine (13C5) over Other Tracers in Specific Research Contexts
L-Methionine (13C5) offers several advantages over other tracers in particular research settings. As an essential amino acid, its uptake and metabolism are central to cellular function, especially in highly proliferative cells like cancer cells. veterinaryworld.org
One key advantage lies in its role as a precursor for S-adenosylmethionine (SAM), the primary methyl group donor in the cell. veterinaryworld.org By tracing the ¹³C5-label, researchers can track the flow of carbon from methionine into a wide array of methylation reactions, which are critical for regulating DNA, RNA, and proteins. This makes L-Methionine (13C5) an invaluable tool for studying epigenetics and signal transduction.
In the context of cancer research, some tumors exhibit a strong dependence on exogenous methionine. Tracing with L-Methionine (13C5) can help to elucidate the metabolic reprogramming that occurs in these tumors. Compared to a ubiquitously used tracer like ¹³C-glucose, L-Methionine (13C5) provides a more focused lens on the specific pathways that are reliant on methionine, such as the transsulfuration pathway and polyamine synthesis.
Furthermore, unlike some non-natural amino acid tracers that are only transported into the cell, L-Methionine (13C5) is actively incorporated into proteins. nih.gov This allows for the simultaneous measurement of both metabolic flux and protein synthesis rates, providing a more integrated understanding of cellular physiology.
Interactive Table: Comparison of Metabolic Tracers
| Tracer | Primary Metabolic Pathways Traced | Key Advantages | Common Research Applications |
| L-Methionine (13C5) | One-carbon metabolism, transsulfuration, protein synthesis, polyamine synthesis. | Tracks a critical essential amino acid; provides insights into methylation reactions. | Cancer metabolism, epigenetics, neurological disorders. |
| ¹³C-Glucose | Glycolysis, pentose (B10789219) phosphate (B84403) pathway, TCA cycle, fatty acid synthesis. | Traces the central carbon metabolism hub. | Diabetes, cancer, metabolic syndrome. |
| ¹³C-Glutamine | TCA cycle anaplerosis, amino acid synthesis, nucleotide synthesis. | Investigates the key role of glutamine in cellular energetics and biosynthesis. | Cancer metabolism, immunology. |
| ¹⁵N-Amino Acids | Amino acid metabolism, nitrogen flux, protein turnover. | Allows for the study of nitrogen-containing compounds. | Protein metabolism, nutritional studies. |
Methodological Frameworks for L Methionine 13c5 Tracer Studies
Experimental Design Considerations for Isotopic Labeling
The design of isotopic labeling experiments using L-Methionine (13C5) is critical for obtaining accurate and interpretable data. Key considerations include the strategy for isotopic enrichment, the choice between steady-state and dynamic tracing, and the selection of an appropriate biological system.
Isotopic Enrichment Strategies with L-Methionine (13C5)
Isotopic enrichment strategies involve the introduction of L-Methionine (13C5) into a biological system to label downstream metabolites. A primary goal is to achieve a sufficient level of isotopic enrichment in the metabolite pools of interest to be detected by analytical instruments like mass spectrometers. oup.com The enrichment level is influenced by factors such as the concentration of the tracer, the duration of the labeling period, and the natural abundance of the unlabeled counterpart. northwestern.edu
In cell culture experiments, a common strategy is to replace the standard L-methionine in the culture medium with L-Methionine (13C5). biorxiv.org This allows for the direct tracing of methionine uptake and its subsequent metabolic conversions. The degree of enrichment can be modulated by adjusting the concentration of the labeled methionine in the medium. For instance, studies have utilized media containing 100µM U-13C5-L-methionine to trace its metabolic fate. biorxiv.org
Key Research Findings:
Comparative Proteomics: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful technique that utilizes isotopically labeled amino acids, including versions of methionine, to compare protein abundance between different cell populations. oup.comsigmaaldrich.com
Metabolic Flux Analysis: By measuring the distribution of 13C isotopes in various metabolites over time, researchers can calculate the rates of metabolic reactions, known as fluxes. nih.gov This provides a quantitative understanding of metabolic pathway activity.
Tracer Purity: The isotopic purity of the L-Methionine (13C5) tracer is a critical factor. Commercially available L-Methionine (13C5) often has a high isotopic enrichment, typically around 99 atom % 13C, which is essential for accurate tracing and minimizing interference from naturally occurring isotopes. biorxiv.orgbiorxiv.org
Interactive Data Table: Commercially Available L-Methionine Isotopologues
| Compound Name | Isotopic Labeling | Purity/Enrichment |
| L-Methionine (13C5) | 13C5 | 99% |
| L-Methionine (13C5, 15N) | 13C5, 15N | 99% (13C), 99% (15N) |
| L-Methionine (D8, 15N) | D8, 15N | 98% (D8), 98% (15N) |
| L-Methionine (methyl-13C) | 13C (methyl group) | 99% |
Steady-State vs. Dynamic Isotope Tracing Experiments with L-Methionine (13C5)
Isotope tracing experiments with L-Methionine (13C5) can be broadly categorized as either steady-state or dynamic. The choice between these approaches depends on the specific research question.
Steady-State Isotope Tracing: In steady-state experiments, the biological system is allowed to reach isotopic equilibrium, where the isotopic enrichment of the precursor and product pools remains constant over time. nih.gov This approach is useful for determining the relative contributions of different pathways to the synthesis of a particular metabolite under specific conditions. nih.gov For example, a study on human liver tissue assumed metabolic and isotopic steady state after 24 hours of culture to perform metabolic flux analysis. diva-portal.org
Dynamic Isotope Tracing: Dynamic tracing, on the other hand, involves monitoring the change in isotopic enrichment over time. nih.gov This method provides information about the rates of metabolic fluxes and the turnover of metabolite pools. nih.govresearchgate.net For instance, the time required to reach isotopic steady state can vary significantly between different metabolites; glycolytic intermediates may reach a steady state within minutes, while TCA cycle intermediates can take several hours. nih.gov Dynamic labeling data is dependent on metabolite levels, which is a key difference from steady-state data. nih.gov
Key Research Findings:
Time to Steady State: The time required to achieve isotopic steady state is a critical parameter and depends on the fluxes and pool sizes of the metabolites being analyzed. nih.gov
Flux Estimation: Dynamic tracing is essential for accurately estimating metabolic fluxes, as it captures the rate of label incorporation. nih.gov
Pulse-Chase Experiments: A common dynamic approach is the pulse-chase experiment, where the system is first exposed to the labeled tracer (the "pulse") and then to an unlabeled medium (the "chase"). This allows for the tracking of the labeled molecules through various metabolic pathways over time.
Selection of Biological Models for L-Methionine (13C5) Studies
The choice of biological model is paramount for the relevance and translatability of the findings from L-Methionine (13C5) tracer studies. The selection ranges from simplified in vitro systems to complex in vivo organisms.
In vitro cellular systems, such as cultured cell lines, are widely used for L-Methionine (13C5) tracer studies due to their experimental tractability and the ability to control the cellular environment precisely. acs.org These systems are particularly valuable for dissecting cell-autonomous metabolic pathways. For example, studies have used L-Methionine (13C5) to investigate methionine metabolism in various cancer cell lines. biorxiv.orgbiorxiv.org One study traced 13C5-methionine in fibrosarcoma cells to find low methionine synthase (MTR) activity. biorxiv.org
Ex vivo systems, which involve the perfusion of isolated tissues or organs, bridge the gap between in vitro and in vivo studies. researchgate.netfrontiersin.org These models maintain the tissue architecture and some of the physiological context of the organ, allowing for the investigation of tissue-specific metabolism in a controlled environment. biorxiv.orgbiorxiv.org A study of intact human liver tissue ex vivo used global 13C tracing to conduct metabolic flux analysis. diva-portal.org However, a major challenge is preventing hypoxia-induced metabolic shifts in the tissue after dissection and before freezing. biorxiv.orgbiorxiv.org
In vivo studies in non-human organisms, such as mice and Drosophila, provide the most physiologically relevant context for studying methionine metabolism. nih.govbiorxiv.org These studies allow for the investigation of inter-organ metabolic cross-talk and the systemic effects of altered methionine metabolism. nih.gov For instance, L-Methionine (13C5) has been used in mice to study how radiation affects S-adenosyl methionine (SAM) synthesis in glioblastoma tumors versus normal brain tissue. biorxiv.org Another study used 13C5-methionine in Drosophila to trace its fate in different branches of methionine metabolism and identify age-related impairments. nih.gov
Key Research Findings:
In Vitro Mechanistic Insights: Cell culture models are instrumental in elucidating the fundamental mechanisms of methionine metabolism and its dysregulation in diseases like cancer. biorxiv.org
Ex Vivo Tissue-Specific Metabolism: Perfusion systems enable the study of organ-specific metabolic functions, such as the liver's central role in methionine metabolism. diva-portal.org
In Vivo Systemic Effects: Animal models are crucial for understanding the whole-body implications of methionine metabolism and for testing the efficacy of therapeutic interventions targeting these pathways. nih.govbiorxiv.org
Interactive Data Table: Biological Models in L-Methionine (13C5) Studies
| Biological Model | Key Advantages | Example Research Application |
| In Vitro Cell Cultures | High-throughput, precise environmental control, mechanistic insights | Investigating methionine dependence in cancer cell lines biorxiv.org |
| Ex Vivo Tissue Perfusion | Preserved tissue architecture, study of organ-specific metabolism | Global 13C tracing in intact human liver tissue diva-portal.org |
| In Vivo Animal Models | Physiologically relevant, systemic effects, inter-organ crosstalk | Tracing methionine metabolism in Drosophila to study aging nih.gov |
Sample Preparation and Quenching Methodologies for L-Methionine (13C5) Metabolite Analysis
The accuracy of metabolomic data derived from L-Methionine (13C5) tracer studies is critically dependent on the initial stages of sample handling: metabolic quenching and metabolite extraction. The primary objective of this phase is to instantaneously halt all enzymatic activities, thereby preserving the precise metabolic state of the cells or tissue at the moment of collection. nih.govosti.gov Subsequent extraction procedures are designed to efficiently recover the full spectrum of metabolites, including the labeled L-Methionine (13C5) and its downstream products, for analysis. The choice of methodology is dictated by the biological matrix, with distinct protocols established for cell cultures, biological fluids, and tissues.
Quenching and Extraction from Cell Cultures
For both suspension and adherent cell cultures, the separation of intracellular metabolites from the surrounding culture medium is a critical step that must be performed rapidly to prevent leakage and artificial alteration of metabolite pools. nih.govd-nb.info
Metabolic Quenching: The goal is to lower the temperature of the cells so drastically that enzyme turnover ceases almost instantly. Several methods are commonly employed, each with distinct advantages and disadvantages.
Cold Solvent Quenching: This is a widely adopted technique that involves rapidly introducing the cells to a pre-chilled solvent, typically methanol (B129727). For suspension cultures, this can be achieved by spraying the cell suspension into a quenching solution of 60% methanol kept at temperatures as low as -45°C. d-nb.info However, this method can sometimes lead to cellular leakage, where intracellular metabolites seep out into the quenching solution. nih.govd-nb.info
Fast Filtration: To circumvent the issue of leakage, cells can be rapidly separated from the culture medium using filtration before the quenching step. d-nb.info This technique, however, can be limited by the time required for filtration and the potential for filter clogging, especially with high-density cultures. d-nb.info
Optimized Quenching Protocols: Research comparing various methods has shown that a combination of rapid filtration followed by immediate immersion in 100% cold (-80°C) methanol provides the highest quenching efficiency with minimal metabolic turnover post-harvest. nih.govosti.gov A slightly less effective, but less laborious, alternative involves mixing cell samples with a partially frozen 30% methanol slurry. nih.gov In contrast, methods like mixing with a saline ice slurry are less effective at halting metabolism, while using 60% cold methanol prior to centrifugation can cause significant metabolite loss. nih.gov
Table 1: Comparison of Common Quenching Methods for Suspension Cell Cultures
| Method | Description | Quenching Efficiency | Key Findings/Issues | Citations |
|---|---|---|---|---|
| Fast Filtration + Cold Methanol | Cells are rapidly filtered to remove medium, and the filter is immediately plunged into 100% methanol at -80°C. | Very High | Exhibits the highest efficiency in halting metabolic activity. | nih.govosti.gov |
| Cold Methanol Slurry | Cell suspension is mixed with a partially frozen methanol slurry (e.g., 30% methanol at -24°C) followed by centrifugation. | High | Slightly less effective than filtration but offers less laborious processing. | nih.gov |
| Cold Methanol Centrifugation | Cell suspension is mixed with cold 60% methanol (-65°C) before separation by centrifugation. | Moderate | Causes significant loss of intracellular metabolites. | nih.gov |
| Saline Ice Slurry | Cells are rapidly mixed with a saline ice slurry (~0°C). | Low | Ineffective at completely halting metabolism, as indicated by high post-harvest isotope labeling. | nih.gov |
Metabolite Extraction: Following quenching, intracellular metabolites are extracted. The choice of solvent is crucial for achieving broad metabolite coverage.
For Adherent Cells: Extraction methods often involve scraping the cells directly into an extraction solvent. One effective method is a "one-step in-plate" approach using an ice-cold solvent mixture of chloroform (B151607):methanol:water (1:3:1). mdpi.com Other protocols use a two-step process, first scraping in a methanol:water solution and then adding chloroform. mdpi.com
For Suspension Cultures/Pellets: After quenching and centrifugation, the cell pellet is subjected to extraction. Boiling ethanol (B145695) (e.g., 75%) is a common method, particularly for microorganisms like yeast. d-nb.inforesearchgate.net The process involves adding the boiling solvent to the cell pellet, vortexing, and incubating at high temperatures (e.g., 90°C) for several minutes before cooling and centrifuging to remove cell debris. d-nb.info
Sample Preparation from Biological Fluids
In biological fluids like plasma or serum, L-Methionine (13C5) and its metabolites are present alongside a high concentration of proteins that can interfere with downstream analysis.
Protein Precipitation: The standard approach is to remove proteins via precipitation. This is commonly achieved by adding a cold organic solvent. A widely used protocol involves adding an 8:1 (v/v) solution of acetonitrile (B52724) and methanol containing 0.1% formic acid to the plasma sample. mitoproteome.org The mixture is vortexed and incubated at 4°C, followed by high-speed centrifugation (e.g., 15,000 rpm) to pellet the precipitated proteins. mitoproteome.org The resulting supernatant, containing the metabolites, is then carefully transferred for analysis. mitoproteome.org
Use of Internal Standards: To ensure accuracy and control for variability during sample preparation and analysis, stable isotope-labeled internal standards are crucial. In this context, [15N,13C5]-L-methionine is often included in the extraction solvent as a spike-in control. mitoproteome.orgnih.gov
Table 2: Example of a Sample Preparation Protocol for L-Methionine (13C5) Analysis in Human Plasma
| Step | Procedure | Details | Citation |
|---|---|---|---|
| 1. Thawing | Thaw plasma samples on ice. | Prevents degradation of thermally sensitive metabolites. | mitoproteome.org |
| 2. Solvent Addition | Add extraction solvent to the plasma sample (e.g., 60 µL solvent to 30 µL plasma). | Solvent: Acetonitrile:Methanol (8:1, v/v) with 0.1% formic acid and internal standards (e.g., [15N,13C5]-L-methionine). | mitoproteome.org |
| 3. Mixing & Incubation | Vortex all samples and incubate with shaking. | Example: 1000 rpm for 10 minutes at 4°C. | mitoproteome.org |
| 4. Centrifugation | Centrifuge samples at high speed to pellet precipitated proteins. | Example: 15,000 rpm for 15 minutes at 4°C. | mitoproteome.org |
| 5. Supernatant Transfer | Carefully transfer the supernatant to mass spectrometry vials for analysis. | The supernatant contains the extracted metabolites. | mitoproteome.org |
Sample Preparation from Tissues
For solid tissues, halting metabolism requires extremely rapid freezing to prevent degradation during the physical disruption of the tissue structure.
Quenching: The gold standard for tissue quenching is flash-freezing. nih.gov Immediately after excision, the tissue slice is weighed and flash-frozen in liquid nitrogen. nih.govoup.com The frozen tissue is then stored at -80°C until extraction. This ensures that the metabolic state is preserved without the complications of solvent-based quenching used for cell suspensions.
Extraction: Metabolites are extracted from the frozen tissue through homogenization. The frozen tissue is typically ground to a fine powder under cryogenic conditions (cryo-milling) and then extracted using a cold solvent mixture, such as the chloroform:methanol:water systems described for cell cultures. mdpi.com For analyzing protein-bound amino acids, a more rigorous acid hydrolysis step using 12 N HCl at 110°C may be employed after initial processing. oup.com
Table 3: Overview of Common Extraction Solvents for L-Methionine (13C5) Metabolite Analysis
| Extraction Solvent System | Typical Sample Type | Principle of Action | Citations |
|---|---|---|---|
| Acetonitrile:Methanol (e.g., 8:1 v/v) | Plasma, Serum | Precipitates proteins while solubilizing a broad range of polar and semi-polar metabolites. | mitoproteome.org |
| Chloroform:Methanol:Water (e.g., 1:3:1 v/v) | Adherent Cells, Tissues | A biphasic or monophasic extraction that separates polar metabolites (in the methanol/water phase) from lipids (in the chloroform phase). | mdpi.com |
| Boiling Ethanol (e.g., 75% v/v) | Yeast, Bacteria, Cell Pellets | Hot solvent denatures enzymes and extracts metabolites simultaneously. | d-nb.inforesearchgate.net |
Elucidation of Metabolic Fluxes and Pathways Utilizing L Methionine 13c5 Isotope Tracing
L-Methionine (13C5) in the Methionine Cycle and Related Pathways
The methionine cycle is a central metabolic hub that governs the transfer of methyl groups for a myriad of biological processes. L-Methionine (13C5) has been instrumental in dissecting the kinetics of this cycle and its associated pathways.
S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) Dynamics via L-Methionine (13C5)
L-Methionine is the precursor for the universal methyl donor, S-adenosylmethionine (SAM). The transfer of the methyl group from SAM to a substrate results in the formation of S-adenosylhomocysteine (SAH). The ratio of SAM to SAH is a critical indicator of the cell's methylation potential. Isotope tracing with L-Methionine (13C5) allows for the direct measurement of the synthesis and turnover rates of SAM and the subsequent formation of SAH.
By introducing L-Methionine (13C5) into a biological system, researchers can track the appearance of the 13C5-labeled SAM (m+5) and its conversion to 13C4-labeled SAH (m+4), as the methyl group (containing one of the original carbons) is transferred. This enables the quantification of the flux through the transmethylation pathway.
A study on larval hemocytes utilized L-Methionine (13C5) to analyze the SAM transmethylation pathway. The findings from this research are summarized in the table below, showcasing the labeling of key metabolites.
Isotopic Labeling of Methionine Cycle Metabolites using L-Methionine (13C5)
| Metabolite | Isotopologue | Description |
|---|---|---|
| Methionine | m+5 | Fully labeled methionine directly incorporated from the tracer. |
| S-Adenosylmethionine (SAM) | m+5 | Fully labeled SAM synthesized from L-Methionine (13C5). |
| S-Adenosylhomocysteine (SAH) | m+4 | Labeled SAH formed after the transfer of an unlabeled methyl group from SAM. |
| Cystathionine | m+4 | Labeled cystathionine, an intermediate in the transsulfuration pathway. |
| 5-methylthioadenosine (MTA) | m+1 | Labeled MTA, a product of the polyamine synthesis pathway. |
Transmethylation Reactions and One-Carbon Metabolism Interplay
Transmethylation reactions, where a methyl group is transferred from SAM to various acceptor molecules, are fundamental to processes like DNA methylation, histone modification, and neurotransmitter synthesis. L-Methionine (13C5) tracing provides a quantitative measure of the flux through these reactions. nih.govnih.gov The loss of one labeled carbon from the 13C5-methionine backbone upon conversion to homocysteine serves as a direct indicator of transmethylation activity.
One-carbon metabolism is a network of pathways that transfer one-carbon units, and it is intricately linked with the methionine cycle. The remethylation of homocysteine to methionine utilizes a methyl group that can be derived from the folate cycle or the betaine pathway. By using L-Methionine (13C5) in combination with other labeled precursors (e.g., 13C-serine), researchers can dissect the relative contributions of these different pathways to the one-carbon pool and methionine regeneration. nih.gov
Homocysteine Remethylation and Transsulfuration Pathways
Following transmethylation, the resulting homocysteine can be either remethylated back to methionine or enter the transsulfuration pathway to be irreversibly converted to cysteine. The fate of homocysteine is a critical regulatory point in methionine metabolism. L-Methionine (13C5) is a valuable tool for quantifying the fluxes through both of these competing pathways.
When L-Methionine (13C5) is used as a tracer, the remethylation of the resulting 13C4-homocysteine with an unlabeled methyl group will produce 13C4-methionine. The rate of appearance of this isotopologue provides a direct measure of the total homocysteine remethylation rate. nih.gov
A dual-tracer study utilizing [U-13C5]-methionine and [3-13C]serine in humans provided key insights into homocysteine remethylation rates. The findings from this study are presented in the table below. nih.gov
Metabolic Fluxes in the Methionine Cycle Determined by Isotope Tracing
| Metabolic Flux | Rate (µmol·kg⁻¹·h⁻¹) | Method |
|---|---|---|
| Methionine Methyl Group Flux | ~25 | [U-13C5]-methionine tracing |
| Methionine Carboxyl Group Flux | ~17 | [U-13C5]-methionine tracing |
| Overall Homocysteine Remethylation | ~8 | [U-13C5]-methionine tracing |
De Novo Biosynthesis and Degradation Pathways Probed with L-Methionine (13C5)
Beyond the confines of the methionine cycle, the carbon skeleton of methionine can contribute to the synthesis of other molecules. L-Methionine (13C5) allows researchers to trace the fate of these carbon atoms and uncover novel metabolic routes.
Carbon Flow into Downstream Metabolites
While the primary role of methionine is in protein synthesis and methylation reactions, its degradation can lead to the formation of other important metabolites. For instance, the carbon backbone of homocysteine, derived from methionine, can be channeled into the transsulfuration pathway to produce cysteine, a precursor for the major antioxidant glutathione. By tracing the 13C label from L-Methionine (13C5), it is possible to quantify the contribution of methionine to the de novo synthesis of cysteine and other downstream products.
Identification of Novel Metabolic Routes and Enzymes
Isotope tracing with specifically labeled compounds like L-Methionine (13C5) can be a powerful approach for discovering previously unknown metabolic pathways or enzymatic activities. By observing the incorporation of the 13C label into unexpected metabolites, researchers can generate hypotheses about novel biochemical transformations. Subsequent analysis of the labeling patterns can help to elucidate the sequence of reactions and identify the enzymes involved.
While direct examples of novel pathway discovery solely using L-Methionine (13C5) are not yet widely reported in the literature, the principle of using stable isotope tracers for this purpose is well-established. The unique labeling pattern of L-Methionine (13C5) provides a distinct signature that can be tracked through complex metabolic networks, holding the potential to uncover new connections and regulatory mechanisms in cellular metabolism.
L-Methionine (13C5) in Protein Synthesis and Turnover Studies
L-Methionine labeled with five carbon-13 isotopes (L-Methionine (13C5)) serves as a powerful tool in proteomics and metabolic research to investigate the dynamics of protein synthesis and degradation. As an essential amino acid, methionine is a fundamental component of nearly all proteins, making its labeled counterpart an effective tracer for monitoring these cellular processes. When introduced into cell culture media or administered in vivo, L-Methionine (13C5) is incorporated into newly synthesized proteins. The mass shift of +5 Daltons imparted by the 13C isotopes allows for the differentiation and quantification of these new proteins from the pre-existing, unlabeled protein population using mass spectrometry. This enables researchers to gain detailed insights into the lifecycle of proteins under various physiological and pathological conditions.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with L-Methionine (13C5)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used and robust mass spectrometry-based technique for quantitative proteomics. wikipedia.orgnih.govnih.gov The core principle of SILAC involves the metabolic incorporation of "light" (naturally abundant isotopes) or "heavy" (stable isotope-labeled) amino acids into the entire proteome of cultured cells. chempep.comhopkinsmedicine.org
In a typical SILAC experiment designed to compare two cell populations (e.g., control vs. treated), one population is grown in a medium containing a standard, "light" amino acid, while the other is grown in a medium containing a "heavy," stable isotope-labeled version of the same amino acid, such as L-Methionine (13C5). chempep.com Over several cell divisions, the labeled amino acid is fully incorporated into all newly synthesized proteins. nih.gov Following the experimental treatment, the two cell populations are combined, proteins are extracted and digested (typically with trypsin), and the resulting peptides are analyzed by mass spectrometry. chempep.com
Because peptides from the "heavy" population are chemically identical to their "light" counterparts but differ in mass, they appear as distinct peaks in the mass spectrum. wikipedia.org The ratio of the intensities of these peptide pairs directly reflects the relative abundance of the corresponding protein between the two samples. wikipedia.org While arginine and lysine are most commonly used in SILAC due to the cleavage specificity of trypsin, L-methionine is also a viable option for labeling, particularly in studies focused on methionine metabolism or when arginine-to-proline conversion is a concern. chempep.com
Table 1: Key Steps in a SILAC Experiment Using L-Methionine (13C5)
| Step | Description | Purpose |
| 1. Cell Culture & Labeling | Two populations of cells are cultured. One in "light" medium (containing standard L-Methionine) and the other in "heavy" medium (containing L-Methionine (13C5)). | To metabolically incorporate the respective isotopic labels into the entire proteome. Requires at least 5-6 cell doublings for complete incorporation. chempep.com |
| 2. Experimental Perturbation | The cell populations are subjected to different experimental conditions (e.g., drug treatment vs. vehicle control). | To induce changes in protein expression, synthesis, or turnover that are to be measured. |
| 3. Sample Combination | Equal numbers of cells or amounts of protein from the "light" and "heavy" populations are mixed. | To ensure a 1:1 ratio for accurate relative quantification and to minimize sample-to-sample variation during processing. chempep.com |
| 4. Protein Extraction & Digestion | Proteins are extracted, purified, and digested into smaller peptides, typically using the enzyme trypsin. | To generate peptides of a suitable size for mass spectrometry analysis. |
| 5. Mass Spectrometry Analysis | The mixed peptide sample is analyzed by liquid chromatography-mass spectrometry (LC-MS). | To separate and detect the peptide pairs, which are chemically identical but differ in mass due to the 13C5 label. |
| 6. Data Analysis | The relative intensity of the "heavy" and "light" peptide peaks is measured. | To determine the relative abundance ratio of each identified protein between the two experimental conditions. |
A variation of this method, known as pulsed SILAC (pSILAC), involves adding the labeled amino acid for only a short period. This modification allows for the specific analysis of newly synthesized proteins, providing direct insights into protein synthesis rates rather than steady-state abundance. wikipedia.org
Quantifying Protein Synthesis Rates Using L-Methionine (13C5)
Measuring the rate of protein synthesis is crucial for understanding how cells regulate their functions and respond to stimuli. bu.edunih.govresearchgate.net Isotope tracing with L-Methionine (13C5) provides a direct method for quantifying the dynamics of protein production. By introducing L-Methionine (13C5) into the cellular environment and monitoring its incorporation into proteins over time, researchers can calculate absolute synthesis rates.
The experimental workflow involves a "pulse" of L-Methionine (13C5) for a defined period. During this pulse, all newly synthesized proteins will incorporate the heavy-labeled methionine. By harvesting cells at different time points, extracting proteins, and analyzing them via mass spectrometry, the rate of incorporation can be determined. hopkinsmedicine.org For example, research has utilized a 13C5-methionine isotope tracing method to directly measure the relative flux through the S-adenosylmethionine (SAM) pathway, a critical route for methionine metabolism. nih.gov
The rate of synthesis for a specific protein is calculated from the enrichment of the 13C5 label in its corresponding peptides. This approach has revealed fundamental principles of cellular resource allocation, showing, for instance, that components of multiprotein complexes are often synthesized in precise proportion to their stoichiometry. bu.edunih.gov These quantitative measurements are essential for building accurate models of cellular physiology and for understanding how processes like differentiation are controlled at the level of protein expression. embopress.org
Table 2: Research Findings on Protein Synthesis Regulation
| Finding | Description | Significance |
| Stoichiometric Synthesis | Components of multiprotein complexes are synthesized in ratios that reflect their final stoichiometry in the complex. bu.edu | Demonstrates precise translational control to ensure efficient assembly of cellular machinery and avoid wasteful overproduction of individual subunits. |
| Hierarchical Production | Proteins within functional modules are produced at different levels according to their role and importance in the pathway. nih.govresearchgate.net | Highlights a sophisticated level of regulation where resources are allocated based on functional demand. |
| Synthesis as Primary Regulator | During cellular differentiation, the protein synthesis rate is the predominant factor determining changes in protein expression levels, more so than transcription or protein degradation rates. embopress.org | Challenges the assumption that mRNA levels are the sole determinant of protein abundance and emphasizes the importance of translational control. |
| Metabolic Pathway Optimization | The synthesis rates of enzymes in a metabolic pathway, such as methionine biosynthesis, are balanced to optimize production cost with the required metabolic activity. bu.edunih.gov | Reveals how cells fine-tune enzyme expression to maintain metabolic homeostasis and efficiency. |
Interconnections of L-Methionine (13C5) Metabolism with Central Carbon Metabolism
Glycolysis and Pentose (B10789219) Phosphate (B84403) Pathway Interactions
The pentose phosphate pathway (PPP) is a major source of NADPH, a crucial reducing agent for biosynthetic reactions, including the synthesis of L-methionine. mdpi.comnih.gov The de novo synthesis of one molecule of L-methionine requires a significant input of reducing power in the form of 8 molecules of NADPH. mdpi.com Therefore, flux through the PPP is critical for sustaining methionine production.
Research has shown that methionine metabolism directly influences PPP activity. nih.govresearchgate.net In Saccharomyces cerevisiae, supplementing cells with methionine leads to an increase in the concentration of PPP metabolites and a higher expression of 6-phosphogluconate dehydrogenase, a key NADPH-producing enzyme in the pathway. nih.govnih.gov This suggests a feedback mechanism where methionine availability can modulate the cell's reductive capacity.
Furthermore, the PPP and glycolysis are tightly linked through shared intermediates like glyceraldehyde-3-phosphate (GAP). mdpi.com Studies aimed at increasing L-methionine production in Corynebacterium glutamicum have found that enhancing the NADPH supply, either by modifying PPP enzymes or by introducing NADP+-dependent enzymes into glycolysis, leads to an increased glycolytic flux and subsequently higher L-methionine yields. mdpi.com This demonstrates a coordinated effort where both pathways are modulated to channel carbon and reducing equivalents toward amino acid synthesis.
Table 3: Key Metabolic Links Between Methionine Synthesis, Glycolysis, and PPP
| Pathway | Key Metabolite/Enzyme | Role in L-Methionine Metabolism |
| Pentose Phosphate Pathway | NADPH | Provides the necessary reducing power (8 NADPH per L-Methionine) for the de novo synthesis pathway. mdpi.com |
| Pentose Phosphate Pathway | 6-phosphogluconate dehydrogenase | A key NADPH-producing enzyme whose expression is upregulated in response to methionine supplementation. nih.govnih.gov |
| Glycolysis / PPP Interface | Glyceraldehyde-3-phosphate (GAP) | A metabolic hub linking the two pathways; its flux is increased to support L-methionine synthesis when NADPH supply is enhanced. mdpi.com |
| Glycolysis | Pyruvate | An important precursor for L-methionine synthesis derived from the breakdown of glucose. mdpi.com |
Tricarboxylic Acid (TCA) Cycle Contributions
The tricarboxylic acid (TCA) cycle is the central hub of cellular respiration and provides key intermediates for the synthesis of several amino acids. nih.gov The carbon skeleton of L-methionine, upon degradation, can be converted into succinyl-CoA, a key intermediate of the TCA cycle. researchgate.net This allows the carbon from methionine to be used for energy production through oxidative phosphorylation or to be channeled into other biosynthetic pathways originating from the TCA cycle, such as gluconeogenesis.
Conversely, the TCA cycle provides essential precursors for methionine synthesis. Oxaloacetate, a TCA cycle intermediate, is a precursor for aspartate, which is the ultimate backbone for methionine synthesis in microorganisms and plants.
Isotope tracing studies have revealed dynamic and adaptive interactions between methionine availability and TCA cycle flux. For example, under conditions of methionine restriction, cells may rewire their metabolism. Research in yeast has shown that a decrease in S-adenosylmethionine (SAM), a key metabolite derived from methionine, constrains the function of TCA cycle enzymes like pyruvate dehydrogenase and α-ketoglutarate dehydrogenase. nih.gov This leads to an incomplete oxidation of glucose and causes intermediates such as α-ketoglutarate to exit the TCA cycle and be redirected toward the synthesis of other amino acids, like arginine and leucine. nih.gov This metabolic reprogramming represents a trade-off between energy generation and nitrogen anabolism, allowing cells to adapt and survive under nutrient-limited conditions. nih.gov
Table 4: Interface of L-Methionine Metabolism and the TCA Cycle
| TCA Cycle Intermediate | Connection to L-Methionine Metabolism | Metabolic Consequence |
| Succinyl-CoA | Entry point for the carbon skeleton of catabolized L-methionine. researchgate.net | Allows carbon from methionine to be used for ATP generation or as a precursor for other molecules. |
| Oxaloacetate | Precursor for aspartate, which is the foundational molecule for the de novo synthesis of L-methionine in many organisms. | Links the anabolic pathway of methionine directly to the metabolic state of the TCA cycle. |
| α-Ketoglutarate | Exits the TCA cycle for amino acid synthesis under methionine restriction. nih.gov | Represents a metabolic shift from energy production to anabolism to cope with nutrient stress. |
| Acetyl-CoA | Exits the TCA cycle for amino acid synthesis under methionine restriction. nih.gov | Diverts carbon from complete oxidation towards biosynthetic pathways. |
Applications of L Methionine 13c5 in Understanding Cellular and Molecular Mechanisms
Investigating Cellular Adaptation and Stress Responses with L-Methionine (13C5)
L-Methionine (13C5) is instrumental in studying how cells adapt to various stressors, particularly oxidative stress. Methionine metabolism is intricately linked to the cellular stress response. nih.govnih.gov As a precursor to S-adenosylmethionine (SAM), it plays a role in methylation reactions that can influence stress-related gene expression. escholarship.org Furthermore, through the transsulfuration pathway, methionine contributes to the synthesis of cysteine, a key component of the major intracellular antioxidant, glutathione. nih.govki.se
By tracing the flux of 13C5-labeled methionine, researchers can quantify the activity of these pathways under different stress conditions. For instance, studies have shown that under oxidative stress, there is an increased demand for glutathione, leading to an upregulation of the transsulfuration pathway. escholarship.org This can be observed by monitoring the incorporation of the 13C label from L-Methionine (13C5) into glutathione.
Moreover, methionine itself can act as an antioxidant by scavenging reactive oxygen species (ROS). nih.gov The use of L-Methionine (13C5) allows for the differentiation between the roles of pre-existing methionine pools and newly synthesized or transported methionine in the stress response.
Recent findings indicate that methionine metabolism can influence resistance to oxidative stress through the pentose (B10789219) phosphate (B84403) pathway (PPP), which is a major source of NADPH for antioxidant systems. nih.gov Studies using labeled methionine can help elucidate the complex interplay between methionine metabolism, the PPP, and cellular redox homeostasis.
Research has also explored the impact of methionine restriction on cellular stress responses and longevity. mdpi.com L-Methionine (13C5) can be employed in such studies to precisely track the reduced flux through methionine-dependent pathways and its consequences on cellular adaptation.
Role of Methionine Metabolism in Cellular Growth and Proliferation
Methionine is an essential amino acid, meaning it cannot be synthesized by humans and must be obtained from the diet. It is crucial for protein synthesis and serves as the precursor for several key metabolites, making it indispensable for cellular growth and proliferation. acs.orgnih.gov The use of L-Methionine (13C5) in metabolic flux analysis allows for the quantitative measurement of how methionine is utilized in various anabolic processes.
A significant portion of methionine is converted to S-adenosylmethionine (SAM), the universal methyl group donor for the methylation of DNA, RNA, proteins, and lipids. escholarship.orgbiorxiv.org These methylation events are critical for regulating gene expression and cellular signaling pathways that control cell cycle progression and proliferation. By tracing the 13C5 label from methionine to SAM and then to methylated macromolecules, researchers can quantify the rates of these methylation reactions in different cell types and under various growth conditions.
Furthermore, methionine metabolism is linked to the synthesis of polyamines, which are essential for cell growth and division. acs.org The propylamine (B44156) group from decarboxylated SAM is transferred to putrescine to form spermidine (B129725) and spermine. L-Methionine (13C5) tracing can elucidate the flux through this pathway and its importance in sustaining proliferation.
Many cancer cells exhibit a heightened dependence on methionine, a phenomenon known as "methionine dependency." escholarship.orgbiorxiv.org These cells are unable to proliferate when methionine is replaced by its precursor, homocysteine, in the growth medium. escholarship.org L-Methionine (13C5) is a powerful tool to investigate the metabolic reprogramming that underlies this dependency. biorxiv.org For example, it can be used to compare the metabolic flux through various methionine pathways in normal versus cancer cells, helping to identify potential therapeutic targets. acs.orgresearchgate.net
| Research Finding | Cell Type(s) | Key Observation with L-Methionine (13C5) | Reference |
| Quantified methionine metabolic fluxes | Human fibrosarcoma cells | Transmethylation and propylamine transfer fluxes were about 15% of net methionine uptake. | acs.org |
| Investigated methionine dependency | BJ-TERT and BJ-RAS cells | Methionine-dependent cells showed reduced methionine synthase (MTR) flux in homocysteine-containing media. | biorxiv.org |
| Studied non-cell autonomous anti-proliferative effect | Prostate cancer cells (PC3) | Traced the incorporation of 13C from U-13C5-L-Methionine into spermidine and spermine. | researchgate.net |
Mechanistic Studies of Enzyme Function and Kinetics using L-Methionine (13C5) as a Substrate
L-Methionine (13C5) serves as a valuable substrate for in-depth studies of enzymes involved in methionine metabolism. Its labeled carbon atoms allow for precise tracking of the molecule through enzymatic reactions, providing detailed mechanistic and kinetic information.
The kinetic parameters of an enzyme, the Michaelis constant (Km) and the maximum reaction velocity (Vmax), are fundamental to understanding its function. azom.com L-Methionine (13C5) can be used in assays to determine these parameters for enzymes that utilize methionine as a substrate. By varying the concentration of L-Methionine (13C5) and measuring the rate of product formation using techniques like mass spectrometry or NMR spectroscopy, researchers can generate the data needed to calculate Km and Vmax. azom.comnih.govdiva-portal.orgnih.gov
For example, in the study of methionine adenosyltransferase (MAT), which catalyzes the formation of S-adenosylmethionine (SAM) from methionine and ATP, L-Methionine (13C5) can be used to distinguish the newly synthesized SAM from any pre-existing unlabeled pools. This allows for a more accurate determination of the reaction rate and, consequently, more reliable kinetic parameters.
| Enzyme | Method | Kinetic Parameter(s) Determined | Reference |
| Porcine Acylase | 1H NMR Spectroscopy | Km and Vmax for the hydrolysis of N-acetyl-L-methionine. | azom.com |
| Methionine Synthase | Isotope Ratio Monitoring 13C NMR Spectrometry and Theoretical Analysis | Predicted a strong normal 13C kinetic isotope effect. | nih.gov |
| S-adenosyl-L-methionine-consuming enzymes | Coupled Assay with SAH-deaminase | Efficient measurement of kinetic parameters (Km, kcat). | rsc.org |
Enzymes often exhibit a high degree of specificity for their substrates. L-Methionine (13C5) can be used in competitive assays to investigate the substrate specificity of various enzymes. azom.com By comparing the reaction rates with L-Methionine (13C5) versus other potential substrates, researchers can determine the relative affinity of the enzyme for each compound.
For instance, to assess the specificity of a methyltransferase, one could incubate the enzyme with L-Methionine (13C5) and a potential competing methyl donor. The extent to which the competing compound inhibits the transfer of the 13C-labeled methyl group from SAM (derived from L-Methionine (13C5)) to the acceptor molecule provides a measure of the enzyme's preference for the alternative substrate.
Tracing Nutrient Utilization and Intercompartmental Fluxes
L-Methionine (13C5) is a powerful tracer for elucidating how cells and organisms utilize this essential amino acid and for mapping the flow of metabolites between different cellular compartments and tissues. medchemexpress.com By introducing L-Methionine (13C5) into a biological system, researchers can follow the labeled carbon atoms as they are incorporated into various downstream metabolites. nih.gov
This approach, known as stable isotope-resolved metabolomics (SIRM) or metabolic flux analysis (MFA), provides a dynamic view of metabolic pathways. medchemexpress.comnih.gov For example, feeding cells L-Methionine (13C5) and analyzing the isotopic enrichment in intracellular and extracellular metabolites over time can reveal the rates of methionine uptake, protein synthesis, and its catabolism through the transmethylation and transsulfuration pathways. acs.orgnih.gov
In whole-organism studies, L-Methionine (13C5) can be administered to trace the inter-organ exchange of methionine and its metabolites. This has been particularly insightful in understanding the metabolic interplay between the liver, which is a central hub for methionine metabolism, and other tissues. diva-portal.org Such studies are crucial for understanding the metabolic basis of various diseases, including cancer and metabolic syndrome. nih.govdntb.gov.ua
| Study Focus | Model System | Key Insight from L-Methionine (13C5) Tracing | Reference |
| Quantifying methionine metabolic fluxes | Human fibrosarcoma cell line | Accounted for the mixing of intracellular and extracellular methionine pools to determine fluxes. | acs.orgnih.gov |
| Metabolic flux analysis | Human liver tissue ex vivo | Quantified net uptake and release rates of essential amino acids, including methionine. | diva-portal.org |
| Methionine kinetics in disease | Humans with non-alcoholic steatohepatitis (NASH) | Revealed lower rates of transmethylation of methionine compared to controls. | nih.gov |
| Methionine conservation | Healthy adult men | Determined the rates of methionine incorporation into protein, transmethylation, remethylation, and transsulfuration under different dietary conditions. | nih.gov |
Advanced Analytical and Computational Techniques for L Methionine 13c5 Isotope Tracing
Mass Spectrometry (MS) Based Approaches for L-Methionine (13C5) Metabolomics
Mass spectrometry (MS) stands as a cornerstone for metabolomics due to its high sensitivity and ability to detect low-abundance molecules. nih.gov In the context of L-Methionine (13C5) studies, MS-based approaches are instrumental for in-depth metabolic profiling. nih.gov These techniques are often coupled with chromatographic separation methods to enhance chemical coverage, sensitivity, and quantification, particularly in complex biological samples. nih.gov L-Methionine (13C5) and its isotopically labeled variant, [15N,13C5]-L-methionine, are frequently used as internal standards in these analyses to ensure accuracy. nih.govmetabolomicsworkbench.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for L-Methionine (13C5) Analysis
Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like amino acids, a derivatization step is necessary to make them amenable to GC analysis. nih.gov This involves converting the polar analytes into more volatile and thermally stable derivatives. nih.govresearchgate.net
Recent methodologies have expanded the application of GC-MS to include the analysis of sulfur-containing compounds like methionine. nih.gov One such method involves the reduction of disulfides, deproteinization, and subsequent derivatization. nih.gov Although L-Methionine (13C5) itself is not the primary focus of these specific studies, the developed GC-MS methods for methionine can be readily adapted for its isotopically labeled counterpart. These methods offer high sensitivity and are suitable for quantifying methionine and related compounds in various biological matrices. nih.govresearchgate.net
Table 1: GC-MS Method Parameters for Methionine Analysis
| Parameter | Description |
|---|---|
| Derivatization Reagents | N-trimethylsilyl-N-methyl trifluoroacetamide (B147638) (MSTFA), trimethylchlorosilane (TMCS), isobutyl chlorocarbonate. nih.govresearchgate.net |
| Ionization Mode | Electron Impact (EI) or Chemical Ionization (CI). acs.org |
| Analysis Mode | Selected Ion Monitoring (SIM) for targeted quantification. researchgate.net |
| Internal Standards | Isotopically labeled methionine or homocysteine (e.g., [13C]Methionine). researchgate.net |
| Sample Types | Plasma, saliva. nih.govresearchgate.net |
This table summarizes common parameters used in GC-MS methods for the analysis of methionine, which are applicable to L-Methionine (13C5).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for L-Methionine (13C5) and Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and versatile technique for analyzing a wide range of metabolites, including L-Methionine (13C5) and its downstream products. nih.govd-nb.info This approach combines the separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. d-nb.infonih.gov It is particularly well-suited for analyzing complex biological mixtures and can simultaneously measure multiple metabolites in a single run. d-nb.inforesearchgate.net
In a typical LC-MS/MS workflow, L-Methionine (13C5) can be used as an internal standard for the accurate quantification of unlabeled methionine and other related metabolites in biological samples like plasma, serum, and cell extracts. metabolomicsworkbench.orgmdpi.comnih.gov The use of ultra-high-performance liquid chromatography (UHPLC) can further enhance the speed and resolution of the separation. nih.govmdpi.com
Table 2: Representative LC-MS/MS Methods for Methionine Cycle Metabolite Analysis
| Method | Analytes | Sample Type | Key Features |
|---|---|---|---|
| UHPLC-MS/MS | 17 metabolites of the methionine cycle | Plasma, Cerebrospinal Fluid | High-throughput, simultaneous quantification. d-nb.info |
| LC-MS/MS | Methionine, SAM, SAH, Homocysteine | Human Plasma | Simultaneous identification and quantification. researchgate.net |
| UHPLC-MS/MS | Folate metabolites and one-carbon related amino acids | Biological Samples | Includes L-Met-13C5 as an internal standard. mdpi.com |
This table highlights various LC-MS/MS methods developed for the comprehensive analysis of metabolites in the methionine pathway, often utilizing isotopically labeled standards like L-Methionine (13C5).
High-Resolution Mass Spectrometry and Accurate Mass Measurements
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with a mass accuracy of less than 5 ppm. nih.gov This capability is crucial for distinguishing between molecules with very similar masses and for determining the elemental composition of unknown metabolites. nih.govacs.org When coupled with liquid chromatography, HRMS, often referred to as high-resolution metabolomics (HRM), can detect thousands of unique spectral features from a small biological sample. nih.gov
The use of L-Methionine (13C5) as an internal standard in HRM studies allows for the verification of its presence in each sample through its accurate mass. nih.gov This ensures the reliability and reproducibility of the data. HRMS is particularly valuable in non-targeted metabolomics studies where the goal is to obtain a comprehensive profile of all detectable metabolites. nih.govnih.gov
Tandem Mass Spectrometry (MS/MS) for Positional Isotope Tracing
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a characteristic spectrum of daughter ions. This process provides structural information about the parent ion. In the context of isotope tracing, MS/MS is invaluable for determining the position of the isotopic label within a molecule. researchgate.netnih.gov
By analyzing the fragmentation patterns of 13C-labeled metabolites derived from L-Methionine (13C5), researchers can gain insights into the specific biochemical reactions that have occurred. This positional isotopologue information significantly improves the resolution and precision of metabolic flux analysis. researchgate.net While the direct application of MS/MS for positional tracing of L-Methionine (13C5) is not extensively detailed in the provided results, the principles of the technique are broadly applicable to stable isotope tracing studies. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for L-Methionine (13C5) Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful analytical technique for studying metabolism. nih.gov Unlike MS, NMR is non-destructive and can provide detailed information about the structure and environment of molecules in solution. nih.govbeilstein-journals.org L-Methionine (13C5) is particularly well-suited for NMR-based research due to the presence of the 13C isotope, which has a nuclear spin that can be detected by NMR. isotope.com
13C NMR for Metabolic Pathway Elucidation
13C NMR spectroscopy is a key technique for elucidating metabolic pathways using 13C-labeled substrates like L-Methionine (13C5). oup.com By tracking the transfer of the 13C label from the initial substrate to various downstream metabolites, it is possible to map out the active metabolic routes. oup.comoup.com
A study on methionine catabolism in Saccharomyces cerevisiae utilized [U-13C5]methionine as the sole nitrogen source. oup.comoup.com The 13C NMR spectra of the culture supernatant revealed the presence of labeled methionine and its catabolites, such as α-keto-γ-(methylthio)butyrate (KMBA), methionol, and methionine sulfoxide. oup.com The coupling patterns between adjacent 13C atoms in the metabolites provided definitive evidence for the metabolic conversions. oup.com This approach allows for the identification of both major and minor metabolic products and can even distinguish between biotic and abiotic processes. oup.com
Table 3: Key Metabolites Identified by 13C NMR in Yeast Cultured with [U-13C5]Methionine
| Metabolite | Key 13C NMR Resonances (ppm) |
|---|---|
| α-keto-γ-(methylthio)butyrate (KMBA) | 204.8 (C-2), 169.6 (C-1), 38.8 (C-3) |
| α-hydroxy-γ-(methylthio)butyrate | 180.6 (C-1), 71.1 (C-2), 33.5 (C-3) |
| Methionol | 60.5 (C-1) |
| Methionine sulfoxide | 173.3 (C-1), 48.1 (C-4), 36.4 (C-5), 23.8 (C-3) |
Data from a study on Saccharomyces cerevisiae catabolism of methionine. oup.com
Multi-Dimensional NMR Techniques for L-Methionine (13C5) Labeling
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful methods for elucidating the labeling patterns of L-Methionine (13C5) and other metabolites. These techniques provide detailed information on the connectivity and spatial relationships between atoms, which is crucial for tracing metabolic pathways.
Two-dimensional (2D) NMR experiments are particularly valuable. In the context of L-Methionine (13C5) studies, 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a key technique. nih.gov HSQC correlates the chemical shifts of protons (¹H) directly bonded to carbon-13 (¹³C) atoms. nih.gov This allows for the unambiguous assignment of signals from the ¹³C-labeled carbons in the L-Methionine (13C5) molecule. hmdb.caconicet.gov.ar For instance, a typical HSQC spectrum of L-Methionine would display cross-peaks corresponding to the correlations between the protons and their attached carbons at the α, β, γ, and ε positions. acs.org When L-Methionine (13C5) is used, the signals from the five labeled carbons will be specifically enhanced and easily identifiable.
Another important 2D NMR technique is Heteronuclear Multiple Bond Correlation (HMBC). spectralservice.de Unlike HSQC, which shows correlations between directly bonded nuclei, HMBC reveals correlations between protons and carbons that are separated by two to four bonds. unl.edu This is particularly useful for establishing the connectivity between different parts of a molecule, especially across quaternary carbons or heteroatoms. unl.edu For L-Methionine (13C5), HMBC can help to confirm the labeling pattern and to trace the transfer of the ¹³C label to other metabolites.
The application of these techniques has been demonstrated in studies of cellular metabolism. For example, untargeted 2D NMR metabolomics using [¹³C-methyl]methionine has been employed to investigate the global methylome in tumor models. acs.orgacs.org By analyzing the ¹H-¹³C HSQC spectra, researchers were able to identify numerous methylated molecules and observe significant differences in methylation patterns between different tumor stages. acs.orgacs.org These studies highlight the power of multi-dimensional NMR in tracking the fate of labeled methionine and understanding its role in complex biological processes.
Computational Modeling and Software for 13C-Metabolic Flux Analysis (13C-MFA)
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. nih.gov It combines stable isotope labeling experiments with computational modeling to provide a detailed picture of cellular metabolism. utah.edu The general workflow of ¹³C-MFA involves several key steps: defining a metabolic network model, performing isotope labeling experiments, measuring the isotopic labeling patterns of metabolites, and finally, estimating the metabolic fluxes by fitting the experimental data to the model. nih.gov
A variety of software tools have been developed to facilitate the complex calculations involved in ¹³C-MFA. github.ioucdavis.edu These software packages typically take the metabolic network, atom transitions, and experimental data (including labeling information and extracellular rates) as input. nih.gov They then use algorithms to estimate the metabolic fluxes, provide confidence intervals for these fluxes, and perform statistical analyses to assess the goodness-of-fit. nih.gov Some commonly used software for ¹³C-MFA includes:
INCA: A software tool that supports both steady-state and isotopically non-stationary ¹³C-MFA. nih.govucdavis.edu
METRAN: A software package based on the Elementary Metabolite Units (EMU) framework, which allows for efficient simulation of isotopic labeling. nih.govmit.edu
13CFLUX2: A high-performance software suite that offers flexibility in designing and evaluating carbon labeling experiments. oup.comresearchgate.net
OpenFLUX: An open-source, MATLAB-based software that facilitates model generation and flux computation. nih.gov
WUFlux: A user-friendly platform with templates for analyzing microbial metabolism. github.io
These tools have made ¹³C-MFA more accessible to researchers without extensive expertise in programming and mathematics. nih.gov
Isotopic Mass Distribution (MID) Analysis
A key component of ¹³C-MFA is the analysis of Mass Isotopomer Distributions (MIDs). A mass isotopomer is a molecule that differs from other molecules of the same elemental composition only in its isotopic composition, resulting in a different nominal mass. acs.org The MID of a metabolite represents the relative abundances of its different mass isotopomers. physiology.org
When a ¹³C-labeled substrate like L-Methionine (13C5) is introduced into a biological system, the ¹³C atoms are incorporated into various metabolites through metabolic pathways. This leads to a change in the MIDs of these metabolites compared to their natural abundance. physiology.org By measuring the MIDs of key metabolites, typically using mass spectrometry (MS), researchers can obtain valuable information about the metabolic fluxes. nih.gov
The analysis of MIDs is based on combinatorial probability. acs.org The measured MIDs are compared to theoretical distributions that are predicted based on a given set of metabolic fluxes and the labeling pattern of the initial substrate. physiology.org This comparison allows for the estimation of the enrichment of the biosynthetic precursor pool and the fraction of newly synthesized molecules. nih.gov The process of fitting the measured MIDs to the model-predicted MIDs is a central part of the flux estimation procedure in ¹³C-MFA. plos.org
Flux Estimation Algorithms and Constraints
The estimation of metabolic fluxes in ¹³C-MFA is a computationally intensive task that involves solving an optimization problem. The goal is to find the set of fluxes that best explains the experimentally measured labeling data. osti.gov There are two main approaches to flux estimation: the optimization approach and the direct approach. psu.edu
The optimization approach is more common and involves iteratively adjusting the flux values to minimize the difference between the measured and simulated MIDs. psu.edu This is typically formulated as a non-linear optimization problem where the objective is to minimize a sum of squared residuals between the experimental and predicted data. osti.gov
Several constraints are applied during the flux estimation process to ensure that the resulting flux distribution is biochemically and thermodynamically feasible. plos.org These constraints include:
Stoichiometric constraints: The net flux around any intracellular metabolite must be zero at metabolic steady state. sci-hub.se
Thermodynamic constraints: The direction of irreversible reactions must be maintained.
Measurement constraints: The fluxes of measured uptake and secretion rates are constrained to their experimentally determined values.
Inequality constraints: Fluxes are often constrained to be non-negative, and upper and lower bounds can be set for certain fluxes based on prior knowledge. plos.org
The development of the Elementary Metabolite Units (EMU) framework has significantly improved the efficiency of flux estimation algorithms by decomposing the complex metabolic network into smaller, more manageable subnetworks. plos.org
Statistical Validation and Error Analysis in L-Methionine (13C5) Flux Studies
Statistical validation and error analysis are critical steps in ¹³C-MFA to assess the reliability of the estimated fluxes and the validity of the underlying metabolic model. arxiv.org Since experimental measurements are subject to error, it is essential to quantify how these errors propagate to the calculated fluxes. researchgate.net
A common method for assessing the goodness-of-fit of the model is the chi-squared (χ²) test . arxiv.org This test compares the weighted sum of squared residuals (SSR) between the measured and simulated data to the expected distribution. d-nb.info If the SSR falls within a certain confidence interval, the model is considered to be consistent with the experimental data. arxiv.org However, the accuracy of the χ² test depends on a correct estimation of the measurement errors. d-nb.info
Confidence intervals for the estimated fluxes are typically calculated to provide a range within which the true flux value is likely to lie. These intervals reflect the uncertainty in the flux estimates that arises from the measurement errors. nih.gov Methods like the t-test can be used to determine the significance of individual flux values. researchgate.netnih.gov
Integration of L Methionine 13c5 Tracer Studies with Systems Biology Approaches
Multi-Omics Data Integration with L-Methionine (13C5) Fluxomics
Fluxomics, the measurement of metabolic pathway flux rates, is the direct output of L-Methionine (13C5) tracer studies. By tracking the rate at which the ¹³C label appears in downstream metabolites, researchers can quantify the activity of specific metabolic routes. researchgate.net However, understanding the underlying regulatory mechanisms that control these fluxes requires integrating this data with other large-scale "omics" datasets. plos.org This multi-omics approach provides a more complete picture, connecting the functional output (flux) with the molecular machinery (genes, proteins) that executes and regulates it.
A comprehensive understanding of metabolic regulation is achieved by combining data from different molecular levels. plos.org The use of L-Methionine (13C5) is inherently a metabolomics technique, but its true power in a systems biology context is realized when linked with transcriptomics (the study of gene expression) and proteomics (the study of proteins). ub.eduisotope.com
Transcriptomics: This reveals the expression levels of genes encoding the enzymes and transporters involved in methionine metabolism. An increase in the transcript for an enzyme like methionine adenosyltransferase (MAT) might suggest a potential for increased flux through the methionine cycle.
Proteomics: This quantifies the actual abundance of these enzymes. While transcript levels suggest potential, protein levels provide a more direct measure of the machinery available to carry out the reactions.
Metabolomics/Fluxomics: L-Methionine (13C5) tracing provides the ultimate functional readout, showing the actual metabolic activity. For instance, despite high levels of a particular enzyme (proteomics data), the flux through that pathway might be low due to allosteric inhibition or substrate unavailability, a fact that only tracer analysis can reveal.
In a study on glioblastoma, researchers used L-Methionine (13C5) to trace its conversion into key metabolites like S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH). biorxiv.org This flux data, when integrated with transcriptomic and proteomic analyses of the same cells or tissues, can reveal whether changes in metabolic flux are due to transcriptional upregulation of pathway genes, increased protein translation, or post-translational modifications that alter enzyme activity. frontiersin.org This integrated approach helps to identify the specific levels at which metabolic reprogramming occurs in pathological states. plos.org
L-Methionine (13C5) tracer studies are fundamental for validating and refining metabolic network models. acs.org A metabolic network reconstruction is a map of all known biochemical reactions in an organism, but it is often a static representation. nih.gov Isotope tracing brings this map to life by showing which pathways are active under specific conditions.
When L-Methionine (13C5) is introduced, mass spectrometry can detect its five ¹³C atoms in the intact molecule and subsequently in its metabolic products. biorxiv.org For example:
Methionine is converted to S-adenosyl-L-methionine (SAM), which will also contain five ¹³C atoms (M+5). nih.gov
After SAM donates its methyl group (which is unlabeled in this tracer), it becomes S-adenosyl-L-homocysteine (SAH), which will contain four ¹³C atoms (M+4). biorxiv.orgyuntsg.com
SAH is hydrolyzed to homocysteine, which can either be remethylated back to methionine (creating M+4 methionine) or enter the transsulfuration pathway to produce cysteine. yuntsg.com
By tracking these labeled isotopologues, researchers can map the flow of carbon from methionine through the methionine cycle, the transsulfuration pathway, and other connected routes. nih.gov This allows for the precise mapping of pathway activities and can reveal unexpected metabolic connections or the activity of pathways that are poorly understood. acs.orgmdpi.com
Research Highlight: Tracing Methionine Metabolism in Drosophila
A study investigating aging in Drosophila used ¹³C5-Methionine to trace its fate. The findings revealed how the flux of methionine metabolism is reprogrammed during the aging process.
| Metabolic Branch | Observation in Aged Flies | Implication |
| Methionine Cycle | Decreased activity | Reduced capacity for methylation reactions. |
| Methionine Salvage Pathway | Decreased activity | Impaired recycling of methionine. |
| Transsulfuration Pathway | Significant redirection of methionine | Increased production of cysteine, possibly as a response to oxidative stress. |
This table is based on findings reported in studies on aging and neurodegeneration in Drosophila. pitt.edu
Constraint-Based Modeling and Flux Balance Analysis (FBA)
Constraint-based modeling is a powerful computational approach used to predict metabolic flux distributions across an entire network. sbml.org Flux Balance Analysis (FBA) is the most common method, which calculates the flow of metabolites through a network at a steady state, assuming the organism has a specific biological objective, such as maximizing growth. nih.govnih.gov
The accuracy of FBA predictions is highly dependent on the constraints applied to the model. nih.gov These constraints define the boundaries of the possible metabolic states. Data from L-Methionine (13C5) tracer studies provide critical, experimentally-derived constraints for these models. For example, the measured uptake rate of L-Methionine (13C5) from the culture medium can be set as a specific boundary condition for the corresponding transport reaction in the model. Similarly, the calculated flux from methionine to SAM, as determined by the tracer experiment, can be used to constrain the flux through the methionine adenosyltransferase reaction. nih.gov
Dynamic Systems Modeling of L-Methionine (13C5) Metabolism
While FBA assumes a steady state, cellular metabolism is often highly dynamic, changing in response to environmental cues or over time. nih.gov Dynamic systems modeling aims to capture these time-dependent changes. This approach requires time-course data, which L-Methionine (13C5) tracer experiments are well-suited to provide. biorxiv.org
In a typical dynamic tracing experiment, cells are exposed to L-Methionine (13C5), and samples are collected at multiple time points. biorxiv.org The rate of label incorporation into downstream metabolites like SAM and SAH is then measured. This provides a dynamic profile of pathway activity. For instance, a study on glioblastoma infused mouse models with ¹³C₅ methionine and measured metabolite abundances at 15, 30, and 60 minutes to estimate the dynamic rates of SAM synthesis. biorxiv.org
These time-series data are then used to build and validate dynamic mathematical models, which consist of a series of differential equations describing the change in metabolite concentrations over time. nih.govbiorxiv.org Such models can simulate how the methionine metabolic network responds to perturbations and can predict how fluxes change during a transition between different metabolic states, offering a deeper understanding than steady-state models can provide.
Future Directions and Emerging Frontiers in L Methionine 13c5 Isotope Research
Advancements in High-Throughput Isotope Tracing Methodologies
The field of metabolic research is continually advancing towards more efficient and comprehensive analytical methods. A significant development is the move towards high-throughput isotope tracing, which allows for the rapid analysis of a large number of samples, a crucial aspect for large-scale studies in systems biology and functional genomics. nih.govresearchgate.net
Automation and Standardization: The development of automated platforms and standardized workflows is key to enhancing the throughput of isotope tracing studies. nih.govnih.gov Software tools like iMS2Flux have been created to automate the processing of mass spectrometry data from stable isotope labeling experiments. nih.govresearchgate.net These tools streamline the data flow from mass spectrometric measurements to flux analysis programs, correcting for natural isotope abundance and other experimental biases. nih.govresearchgate.netresearchgate.net This automation reduces the time-consuming and error-prone nature of manual data processing, facilitating high-throughput metabolic flux analysis. researchgate.net
Advanced Analytical Techniques: The integration of high-resolution mass spectrometry (HRMS) with techniques like liquid chromatography (LC-MS) and gas chromatography (GC-MS) is central to modern isotope tracing. mdpi.com These methods allow for the precise measurement of mass isotopologue distributions (MIDs), which are essential for calculating metabolic fluxes. nih.govmdpi.com Furthermore, software has been developed to handle data from various mass spectrometers and even dual-isotope tracers, increasing the flexibility and scope of these studies. mdpi.com
Software for Data Analysis: A variety of software tools are now available to aid in the analysis of data from isotope tracing experiments. These range from tools for natural abundance correction, such as IsoCorrectoR and FluxFix, to comprehensive platforms for metabolic flux analysis (MFA), like OpenFlux and 13CFLUX2. mdpi.comucdavis.edud-nb.info These computational tools are critical for interpreting the complex datasets generated in high-throughput experiments and for translating them into meaningful biological insights. ucdavis.edursc.org
| Tool/Platform | Function | Key Features |
| iMS2Flux | Automated processing of MS data for MFA. nih.govresearchgate.net | Standardizes data flow, corrects for biases. nih.gov |
| FluxFix | Web-based isotopologue normalization. d-nb.info | Quick, one-step calculation, platform-agnostic. d-nb.info |
| OpenFlux | Modeling software for 13C-based MFA. ucdavis.edu | Open-source platform for flux analysis. ucdavis.edu |
| IsoCorrectoR | Natural abundance correction for multiple-tracer data. mdpi.com | Handles high-resolution MS data. mdpi.com |
Development of Novel L-Methionine (13C5) Labeling Strategies and Derivatives
To expand the utility of L-Methionine (13C5) in metabolic research, scientists are developing new labeling strategies and synthesizing novel derivatives. These advancements aim to probe specific metabolic pathways with greater precision and to enable new types of experimental investigations.
Site-Specific Labeling and Multi-Isotope Tracing: While uniformly labeled L-Methionine (13C5) is widely used, the synthesis of position-specific labeled methionine and its use in combination with other isotopes (e.g., 15N, 2H) can provide more detailed information about metabolic pathways. mdpi.com For example, combining 13C and 15N labeling can help track both the carbon and nitrogen atoms of methionine as they are incorporated into various biomolecules. mdpi.comoup.com
Synthesis of L-Methionine Derivatives: Researchers are synthesizing derivatives of L-Methionine to serve as specialized probes. For instance, fluorescently labeled S-adenosyl-L-methionine (SAM) analogs have been prepared to study enzyme-substrate binding and interactions. researchgate.net Additionally, the synthesis of SAM derivatives with bioorthogonal tags allows for the specific labeling and subsequent identification of methylated molecules in complex biological samples.
Cell-Free Synthesis Systems: Cell-free protein synthesis (CFPS) offers a powerful platform for producing proteins with selectively labeled amino acids. nih.govcopernicus.org This approach is particularly useful for producing proteins with 13C-labeled methyl groups from inexpensive precursors, which can then be studied by NMR spectroscopy. nih.govchemie-brunschwig.ch
| Derivative/Strategy | Application | Research Focus |
| [U-13C5, 15N]-L-Methionine | Dual isotope tracing. isotope.comsigmaaldrich.com | Tracking both carbon and nitrogen metabolism. mdpi.com |
| Fluorescent SAM Analogs | Enzyme binding studies. researchgate.net | Characterizing methyltransferase activity. researchgate.net |
| Bioorthogonal SAM Derivatives | Bioorthogonal tagging. | Identifying methylated substrates. |
| Cell-Free Labeled Protein Synthesis | NMR spectroscopy. nih.govcopernicus.org | Structural and dynamic studies of proteins. chemie-brunschwig.ch |
Applications in Synthetic Biology and Metabolic Engineering for Enhanced Biosynthesis
Synthetic biology and metabolic engineering are fields that aim to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. mdpi.comnih.govnih.gov L-Methionine (13C5) is a valuable tool in these disciplines for optimizing the production of desired metabolites.
Pathway Optimization and Flux Analysis: By tracing the flow of 13C atoms from L-Methionine (13C5) through metabolic networks, researchers can identify bottlenecks and inefficient steps in engineered biosynthetic pathways. osti.gov This information is crucial for rationally designing strategies to improve product yields. openaccessjournals.com Metabolic flux analysis (MFA) using 13C-labeled substrates is a cornerstone of metabolic engineering, allowing for the quantitative assessment of cellular metabolism. rsc.org
Development of Microbial Cell Factories: L-Methionine (13C5) tracing can be used to engineer microbial strains, such as E. coli and Saccharomyces cerevisiae, for the enhanced production of valuable compounds. mdpi.com For example, in the production of S-adenosyl-L-methionine (SAM), 13C-MFA can reveal how different carbon sources impact ATP regeneration and, consequently, SAM biosynthesis.
Fine-Tuning Gene Expression: Synthetic biology provides a toolkit of genetic parts, such as promoters and ribosome binding sites, that can be used to finely tune the expression of enzymes in a metabolic pathway. mdpi.comnih.gov Isotope tracing with L-Methionine (13C5) can help to evaluate the effects of these modifications on metabolic fluxes and guide the optimization of gene expression levels for maximal productivity. nih.gov
Unexplored Metabolic Roles of L-Methionine (13C5) in Complex Biological Systems
While the core metabolic pathways involving methionine are well-established, its role in more complex biological systems and under various physiological and pathological conditions is still an active area of research. L-Methionine (13C5) is a key tool for uncovering these novel functions.
Methionine Metabolism in Disease: Altered methionine metabolism has been implicated in various diseases, including cancer and metabolic disorders. oup.comresearchgate.net For example, stable isotope tracing studies have revealed that in glioblastoma, radiation can acutely activate the conversion of methionine to S-adenosylmethionine (SAM), suggesting a link between DNA damage response and methionine metabolism. oup.combiorxiv.org Understanding these metabolic alterations can open up new avenues for therapeutic intervention. oup.com
Inter-organ and Cellular Heterogeneity: The metabolism of methionine can vary significantly between different organs and even between different cell types within a single tissue. mdpi.combiorxiv.org In vivo isotope tracing with L-Methionine (13C5) in animal models allows for the study of this metabolic heterogeneity. biorxiv.org For instance, studies have shown that methionine recycling rates differ substantially between the liver and other tissues. biorxiv.org
Methionine as a Signaling Molecule: Beyond its role as a building block for proteins and a precursor for other metabolites, methionine and its derivatives, such as SAM, can also act as signaling molecules. nih.govebi.ac.uk Isotope tracing can help to elucidate how changes in methionine availability or metabolism affect cellular signaling pathways and gene expression.
| Biological System | Research Question | Key Finding with L-Methionine (13C5) |
| Glioblastoma | How does radiation affect methionine metabolism? oup.combiorxiv.org | Radiation increases SAM synthesis in tumor cells. oup.combiorxiv.org |
| In Vivo Mouse Models | What is the rate of methionine recycling in different tissues? biorxiv.org | Liver exhibits a much higher rate of methionine recycling than other tissues. biorxiv.org |
| Cancer Cell Lines | What is the metabolic fate of methionine in cancer? nih.govbiorxiv.org | A significant portion of methionine uptake is directed towards transmethylation and polyamine synthesis. nih.gov |
Integration with Spatial Metabolomics for Tissue-Specific Flux Profiling
A major frontier in metabolic research is the ability to visualize the spatial distribution of metabolites within tissues. Integrating L-Methionine (13C5) tracing with advanced imaging techniques is making it possible to map metabolic fluxes at a tissue-specific and even subcellular level.
Mass Spectrometry Imaging (MSI): MSI techniques, such as matrix-assisted laser desorption/ionization (MALDI)-MSI, can map the distribution of hundreds of molecules in a tissue section with high spatial resolution. the-innovation.orgthe-innovation.org By combining MSI with L-Methionine (13C5) tracing, researchers can visualize the spatial patterns of isotope incorporation, providing a snapshot of metabolic activity across different regions of a tissue. the-innovation.orgthe-innovation.org
Multi-Isotope Imaging Mass Spectrometry (MIMS): MIMS is a powerful technique that can image the distribution of stable isotopes in cells and tissues with subcellular resolution. nih.gov This allows for the precise quantification of isotope enrichment in different cellular compartments, providing unprecedented detail on metabolic fluxes. nih.gov
Applications in Neuroscience and Cancer Research: These spatial metabolomics techniques are being applied to understand the metabolic heterogeneity of complex tissues like the brain and tumors. mdpi.comthe-innovation.orgthe-innovation.org For example, MSI combined with isotope tracing has been used to study the metabolic responses of neurons to depolarization, revealing localized changes in glucose metabolism. the-innovation.orgthe-innovation.org In cancer, these methods can help to characterize the metabolic differences between tumor and surrounding healthy tissue, potentially leading to more targeted therapies. mdpi.combiorxiv.org
| Technique | Principle | Application with L-Methionine (13C5) |
| Mass Spectrometry Imaging (MSI) | Maps the spatial distribution of molecules in tissue sections. the-innovation.orgthe-innovation.org | Visualizing tissue-specific incorporation of 13C from methionine. pattilab.com |
| Multi-Isotope Imaging Mass Spectrometry (MIMS) | Quantitative imaging of stable isotopes at subcellular resolution. nih.gov | Measuring metabolic fluxes within specific cellular compartments. nih.gov |
Q & A
Q. How can L-Methionine-¹³C₅ be synthesized and characterized for isotopic purity in metabolic studies?
Methodological Answer: Synthesis of isotopically labeled compounds like L-Methionine-¹³C₅ typically involves microbial fermentation or chemical synthesis using ¹³C-enriched precursors (e.g., ¹³C-glucose). Post-synthesis, characterization requires:
- Nuclear Magnetic Resonance (NMR): Confirm ¹³C incorporation at specific carbon positions .
- Mass Spectrometry (MS): Quantify isotopic enrichment (>98% purity) using high-resolution MS or LC-MS .
- Chromatographic Validation: Ensure absence of unlabeled contaminants via HPLC with UV/fluorescence detection .
Q. What methods are optimal for quantifying L-Methionine-¹³C₅ in complex biological matrices?
Methodological Answer:
- Bradford Assay (Protein-Bound Methionine): Use Coomassie G-250 dye binding for rapid protein quantification, but validate specificity via spiked recovery experiments to distinguish free vs. protein-bound methionine .
- Isotope Dilution Mass Spectrometry (IDMS): Spike samples with deuterated internal standards (e.g., L-Methionine-d4) to correct for matrix effects and ionization efficiency .
- Liquid Chromatography-Tandem MS (LC-MS/MS): Employ multiple reaction monitoring (MRM) transitions specific to ¹³C₅-labeled methionine (e.g., m/z 152→104 for quantification) .
Q. What are critical considerations for handling and storing L-Methionine-¹³C₅ to prevent isotopic exchange or degradation?
Methodological Answer:
- Storage Conditions: Maintain at -80°C in airtight, light-protected vials to minimize oxidation of the thioether group .
- Buffering: Use neutral pH buffers (e.g., PBS) to avoid acid-catalyzed racemization of the L-isomer .
- Avoid Freeze-Thaw Cycles: Aliquot samples to reduce isotopic dilution from repeated thawing .
Advanced Research Questions
Q. How can experimental designs for isotopic tracing with L-Methionine-¹³C₅ address compartmentalization effects in cellular metabolism?
Methodological Answer:
- Subcellular Fractionation: Combine ultracentrifugation with MS to resolve mitochondrial vs. cytosolic methionine pools .
- Pulse-Chase Experiments: Track ¹³C label redistribution over time to distinguish synthesis, recycling, and export pathways .
- Kinetic Modeling: Use compartmental models (e.g., MINIQUAD75) to fit time-resolved isotopic enrichment data and estimate turnover rates .
Q. How should researchers resolve contradictions in ¹³C tracing data when studying methionine’s role in redox regulation?
Methodological Answer:
- Control for Isotope Scrambling: Validate that ¹³C labels remain in the methionine backbone under redox stress (e.g., via glutathione interactions) using 2D-NMR .
- Cross-Validation with Knockout Models: Compare wild-type vs. methionine synthase-deficient cells to isolate pathway-specific contributions .
- Data Normalization: Correct for cell-specific uptake rates using parallel SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiments .
Q. What computational tools are suitable for modeling L-Methionine-¹³C₅ flux in large-scale metabolic networks?
Methodological Answer:
- Constraint-Based Modeling: Use platforms like COBRA Toolbox to simulate methionine flux in genome-scale metabolic models .
- Isotopomer Analysis: Apply INCA (Isotopomer Network Compartmental Analysis) to resolve positional ¹³C labeling in TCA cycle intermediates .
- Machine Learning Integration: Train classifiers on metabolomic datasets to predict methionine-dependent regulatory nodes .
Q. How can researchers optimize protocols for reproducible in vivo studies using L-Methionine-¹³C₅?
Methodological Answer:
- Standardized Diets: Control dietary methionine intake in animal models to minimize background isotopic noise .
- Dose-Response Calibration: Establish linearity between administered ¹³C₅-methionine and tissue enrichment levels .
- Inter-Lab Reproducibility: Share raw MS/MS spectra and chromatographic parameters via public repositories (e.g., MetaboLights) .
Data Reporting & Validation
Q. What metadata must accompany studies using L-Methionine-¹³C₅ to ensure reproducibility?
Methodological Answer:
- Isotopic Purity Documentation: Report batch-specific COA (Certificate of Analysis) with MS/NMR validation .
- Experimental Buffers: Specify pH, temperature, and reducing agents (e.g., DTT) that could affect methionine stability .
- Instrument Calibration: Detail MS resolution settings (e.g., resolving power >30,000 for ¹³C₅ vs. natural abundance) .
Q. How should researchers address challenges in integrating L-Methionine-¹³C₅ data with multi-omics datasets?
Methodological Answer:
- Pathway Enrichment Analysis: Map ¹³C flux data to KEGG pathways using tools like MetaboAnalyst .
- Cross-Omics Alignment: Synchronize timepoints for transcriptomic/proteomic sampling to correlate methionine utilization with enzyme expression .
- Data Harmonization: Use MIAME (Minimum Information About a Metabolomics Experiment) standards for metadata annotation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
